molecular formula C14H8F3NO4 B1298183 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 428467-15-6

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B1298183
CAS No.: 428467-15-6
M. Wt: 311.21 g/mol
InChI Key: KXVQJYRIEXKXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C14H8F3NO4 and a molecular weight of 311.21 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzaldehyde moiety, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is utilized in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its potency .

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the benzaldehyde moiety.

    4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoic acid: An oxidized derivative of the target compound.

    4-[2-Amino-4-(trifluoromethyl)phenoxy]benzaldehyde: A reduced derivative of the target compound

Uniqueness

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophil

Properties

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)10-3-6-13(12(7-10)18(20)21)22-11-4-1-9(8-19)2-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVQJYRIEXKXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.